1-(2-Fluoro-4-methoxyphenyl)propan-2-one
CAS No.: 16817-46-2
Cat. No.: VC21050159
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16817-46-2 |
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Molecular Formula | C10H11FO2 |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)propan-2-one |
Standard InChI | InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |
Standard InChI Key | HQDQGPIMYFNCCH-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=C(C=C(C=C1)OC)F |
Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)OC)F |
Introduction
Structural Characterization
1-(2-Fluoro-4-methoxyphenyl)propan-2-one is identified by the CAS number 16817-46-2 and has a molecular formula of C10H11FO2 with a molecular weight of 182.19 g/mol . The compound's structure consists of a phenyl ring substituted with a fluoro group at position 2 and a methoxy group at position 4, along with a propan-2-one moiety attached to the ring.
The structural features of this compound can be represented through various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one
Identifier | Value |
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IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)propan-2-one |
CAS Number | 16817-46-2 |
PubChem CID | 21831018 |
Molecular Formula | C10H11FO2 |
Molecular Weight | 182.19 g/mol |
InChI | InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3 |
InChIKey | HQDQGPIMYFNCCH-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=C(C=C(C=C1)OC)F |
The substitution pattern of this compound significantly influences its chemical behavior, with the fluoro group enhancing lipophilicity and biological activity, while the methoxy group modulates electronic properties, potentially affecting enzyme interactions .
Comparative Structural Analysis
To understand the unique properties of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one, it is informative to compare it with structurally similar compounds. These analogs possess subtle differences that can dramatically alter their reactivity and biological profiles.
Table 2: Comparison of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one with Related Compounds
These structural variations lead to significant differences in chemical reactivity, physical properties, and potential applications. For instance, the position of the fluoro group dramatically affects the electron distribution within the aromatic ring, altering the compound's reactivity patterns and binding properties .
Chemical Reactivity
The chemical behavior of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is dictated by its functional groups, each contributing distinct reactivity patterns.
Functional Group Reactivity
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Ketone Group (propan-2-one moiety):
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Fluoro Group:
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Enhances lipophilicity
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Can undergo nucleophilic aromatic substitution under specific conditions
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Influences the electronic distribution in the aromatic ring, affecting reactivity at other positions
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Methoxy Group:
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Functions as an electron-donating group
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Participates in demethylation reactions
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Modulates the electronic properties of the aromatic system, influencing reaction selectivity
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Transformation | Potential Product | Reaction Conditions | Significance |
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Reduction | 1-(2-Fluoro-4-methoxyphenyl)propan-2-ol | Reducing agents (NaBH4, LiAlH4) | Creates alcohol derivatives with potential biological activity |
Oxidation | 2-Fluoro-4-methoxybenzoic acid derivatives | Oxidizing agents (KMnO4, CrO3) | Produces carboxylic acid derivatives for further functionalization |
Condensation | Imines, hydrazones, oximes | Reaction with amines, hydrazines, hydroxylamines | Creates compounds with modified reactivity and biological profiles |
Nucleophilic Substitution | Various substituted derivatives | Nucleophiles (amines, thiols) | Introduces diverse functional groups to the aromatic ring |
Applications in Research
Medicinal Chemistry Applications
Fluorinated aromatic compounds like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one hold significant value in medicinal chemistry for several reasons:
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Enhanced Pharmacokinetic Properties:
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The fluoro group typically enhances metabolic stability by blocking sites of oxidative metabolism
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Improved lipophilicity facilitates membrane permeability
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Modified electron distribution can enhance binding affinity to biological targets
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Building Block for Drug Development:
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Serves as a versatile intermediate in the synthesis of more complex drug candidates
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The ketone functionality provides a handle for further structural elaboration
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Research on fluorinated derivatives suggests potential applications in the development of drugs targeting various conditions. For instance, fluorinated arylpiperazinylalkyl derivatives have demonstrated promising antidepressant and anxiolytic properties in preliminary studies .
Structure-Activity Relationships
The specific arrangement of functional groups in 1-(2-Fluoro-4-methoxyphenyl)propan-2-one contributes to its biological activity profile.
Table 4: Impact of Functional Groups on Biological Activity
Functional Group | Position | Effect on Biological Properties |
---|---|---|
Fluoro | 2 (ortho) | Enhances lipophilicity; Blocks metabolic sites; Alters electronic distribution; Modifies binding to biological targets |
Methoxy | 4 (para) | Provides hydrogen bond acceptor capability; Influences electronic distribution; Affects interaction with enzymes and receptors |
Ketone | Side chain | Offers hydrogen bond acceptor site; Provides reactive center for further derivatization; Influences molecular conformation |
The combined effect of these functional groups creates a unique electronic and steric environment that determines how the molecule interacts with biological targets, potentially leading to specific therapeutic effects.
Research Findings and Future Directions
While comprehensive research specifically on 1-(2-Fluoro-4-methoxyphenyl)propan-2-one is somewhat limited in the available literature, studies on structurally similar compounds provide valuable insights into potential applications and future research directions.
Future Research Directions
Several promising research directions emerge for 1-(2-Fluoro-4-methoxyphenyl)propan-2-one:
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Comprehensive Structure-Activity Relationship Studies: Investigating how the specific positioning of fluoro and methoxy groups affects interaction with biological targets
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Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for synthesizing this compound and its derivatives
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Exploration as Building Block: Utilizing this compound as an intermediate in the synthesis of more complex molecules with enhanced biological activities
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Investigation of Specific Biological Targets: Identifying proteins, enzymes, or receptors that interact selectively with this compound
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Application in Imaging: Exploring potential applications in molecular imaging, as fluorinated compounds often serve as valuable PET (Positron Emission Tomography) tracers
Comparison with Non-Fluorinated Analogs
Table 5: Comparison of Fluorinated vs. Non-Fluorinated Analogs
Property | 1-(2-Fluoro-4-methoxyphenyl)propan-2-one | Non-Fluorinated Analog (1-(4-methoxyphenyl)propan-2-one) |
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Lipophilicity | Higher | Lower |
Metabolic Stability | Enhanced | Reduced |
Electronic Distribution | Modified by electron-withdrawing F | Determined primarily by electron-donating methoxy |
Bond Strength | C-F bond is stronger than C-H | C-H bonds are more reactive |
Biological Target Binding | Potentially enhanced through F-protein interactions | Lacks F-specific interactions |
Molecular Size | Slightly larger | Smaller |
These comparisons illustrate why fluorinated compounds like 1-(2-Fluoro-4-methoxyphenyl)propan-2-one have become increasingly important in drug discovery and development programs.
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